3-(4-ethoxyphenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-ethoxyphenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate thiophene and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3-(4-ethoxyphenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an antitubercular agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have been studied for their potential biological activities.
Benzo[4,5]thieno[2,3-b]pyridine derivatives: These compounds are used in various applications, including organic light-emitting diodes.
Uniqueness
3-(4-ethoxyphenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C22H20N2O4S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-1-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20N2O4S/c1-3-28-17-9-7-16(8-10-17)24-21(25)20-19(11-12-29-20)23(22(24)26)14-15-5-4-6-18(13-15)27-2/h4-13H,3,14H2,1-2H3 |
InChI Key |
XLHLEVUFTDSFHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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